molecular formula C9H15N3O5 B583542 2'-Deoxycytidine-1'-13C Monohydrate CAS No. 478510-83-7

2'-Deoxycytidine-1'-13C Monohydrate

Cat. No.: B583542
CAS No.: 478510-83-7
M. Wt: 246.227
InChI Key: HXBGOHZLZCFWLH-TXHSEDLPSA-N
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Description

2’-Deoxycytidine-1’-13C Monohydrate is a stable isotope-labeled compound used primarily in research and analytical applications. It is a derivative of 2’-deoxycytidine, a nucleoside component of DNA, where the carbon-13 isotope is incorporated at the 1’ position of the deoxyribose sugar. This labeling allows for detailed studies of nucleic acid metabolism and dynamics using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxycytidine-1’-13C Monohydrate typically involves the incorporation of the carbon-13 isotope into the deoxyribose sugar, followed by its attachment to the cytosine base. The process begins with the preparation of 1’-13C-labeled deoxyribose, which is then coupled with cytosine under controlled conditions to form the desired nucleoside .

Industrial Production Methods

Industrial production of 2’-Deoxycytidine-1’-13C Monohydrate involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This includes the use of advanced purification techniques such as high-performance liquid chromatography to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxycytidine-1’-13C Monohydrate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’-Deoxycytidine-1’-13C Monohydrate is widely used in scientific research, including:

Mechanism of Action

The primary mechanism of action of 2’-Deoxycytidine-1’-13C Monohydrate involves its incorporation into DNA during replication. The carbon-13 label allows for the tracking and analysis of DNA synthesis and repair processes. It serves as a substrate for enzymes such as deoxycytidine kinase, which phosphorylates it to form deoxycytidine monophosphate, further integrating into DNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Deoxycytidine-1’-13C Monohydrate is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various research applications. This makes it particularly valuable in studies requiring detailed metabolic and kinetic analyses .

Biological Activity

2'-Deoxycytidine-1'-13C Monohydrate is a stable isotope-labeled nucleoside that plays a significant role in biological research, particularly in the study of nucleic acid metabolism. This compound, marked by the incorporation of a carbon-13 isotope at the 1' position of the deoxyribose sugar, allows researchers to trace and analyze metabolic pathways involving DNA synthesis and repair. This article explores its biological activity, mechanisms, and applications based on diverse research findings.

Chemical Structure

  • Molecular Formula : C9H12N3O4
  • CAS Number : 478510-83-7

The synthesis of this compound typically involves the following steps:

  • Preparation of 1'-13C-labeled deoxyribose.
  • Coupling with cytosine under controlled conditions to form the nucleoside.
  • Purification via high-performance liquid chromatography (HPLC) to ensure product quality .

The primary mechanism by which this compound exerts its biological effects is through its incorporation into DNA during replication. The carbon-13 label facilitates tracking during various biochemical assays, particularly using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Key Pathways Involved :

  • Phosphorylation : The compound is phosphorylated by deoxycytidine kinase to form deoxycytidine monophosphate (dCMP), which is then integrated into DNA.
  • Metabolic Pathways : It influences the metabolic pathways of cytidine analogs and affects cytidine deaminase activities in cells .

Case Studies and Research Findings

  • DNA Replication Studies :
    • Research has shown that 2'-Deoxycytidine-1'-13C can be effectively incorporated into DNA strands during replication processes in various cell lines, allowing for detailed studies of replication fidelity and error rates .
  • Mutagenesis Research :
    • Studies indicate that related compounds can induce mutations in bacterial models (e.g., E. coli), demonstrating the potential for 2'-Deoxycytidine-1'-13C to serve as a tool for investigating mutagenic processes .
  • Pharmacokinetics :
    • The compound has been utilized in pharmacokinetic studies to assess the metabolism of nucleoside analogs used in antiviral therapies, providing insights into their efficacy and safety profiles .

Comparative Analysis with Similar Compounds

CompoundStructure TypeBiological Activity
2'-DeoxycytidineNon-labeled nucleosideStandard nucleoside involved in DNA synthesis
5-AzacytidineNucleoside analogUsed in cancer therapy; inhibits DNA methylation
DecitabineNucleoside analogAnticancer agent; induces hypomethylation
2'-DeoxyuridineOxidation productParticipates in RNA synthesis

Applications in Research

The applications of this compound span multiple fields:

  • Nucleic Acid Chemistry : Used to study the dynamics of nucleic acids through advanced spectroscopic techniques.
  • Biological Mechanisms : Investigating DNA replication and repair mechanisms, particularly under stress conditions such as oxidative damage .
  • Clinical Research : Analyzing the pharmacokinetics of nucleoside-based drugs in various therapeutic contexts.

Properties

IUPAC Name

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]pyrimidin-2-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4.H2O/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8;/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15);1H2/t5-,6+,8+;/m0./s1/i8+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBGOHZLZCFWLH-TXHSEDLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)CO)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[13C@H]1N2C=CC(=NC2=O)N)CO)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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